o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

Description

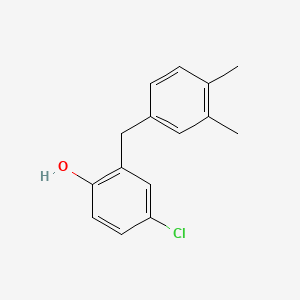

Structure

3D Structure

Properties

CAS No. |

6955-53-9 |

|---|---|

Molecular Formula |

C15H15ClO |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

4-chloro-2-[(3,4-dimethylphenyl)methyl]phenol |

InChI |

InChI=1S/C15H15ClO/c1-10-3-4-12(7-11(10)2)8-13-9-14(16)5-6-15(13)17/h3-7,9,17H,8H2,1-2H3 |

InChI Key |

RDKJCWGKVHVJNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=C(C=CC(=C2)Cl)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

De Novo Synthetic Routes to o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-

The de novo synthesis of this molecule, which involves creating the structure from simpler precursors, hinges on established principles of organic chemistry, particularly electrophilic aromatic substitution. researchgate.net

Multi-Step Organic Synthesis Pathways

The most direct pathway to construct the carbon skeleton of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is through a Friedel-Crafts alkylation reaction. wikipedia.orgrsc.org This multi-step approach involves the preparation of key starting materials followed by their catalyzed coupling.

Step 1: Synthesis of Starting Materials The primary precursors required are 4-chloro-2-methylphenol (B52076) (4-chloro-o-cresol) and a suitable 3,4-dimethylbenzyl electrophile, such as 3,4-dimethylbenzyl chloride.

4-Chloro-o-cresol : This intermediate can be synthesized via the selective chlorination of o-cresol. The use of sulfuryl chloride (SO2Cl2) as a chlorinating agent is a common method. prepchem.com Research has shown that reacting o-cresol with sulfuryl chloride can yield 84% of the desired 4-chloro-o-cresol. prepchem.com The regioselectivity of this reaction, favoring chlorination at the para-position to the hydroxyl group, can be enhanced by using various sulfur-containing catalysts, achieving high yields and para/ortho ratios. researchgate.netmdpi.comcardiff.ac.uk

3,4-Dimethylbenzyl Chloride : This electrophile can be prepared from 3,4-dimethyltoluene (o-xylene) through side-chain chlorination, typically using N-chlorosuccinimide (NCS) or chlorine gas under radical initiation conditions (e.g., UV light or AIBN).

Step 2: Friedel-Crafts Alkylation With the precursors in hand, the core reaction involves the alkylation of the 4-chloro-o-cresol ring with the 3,4-dimethylbenzyl moiety. This reaction is an electrophilic aromatic substitution where the electron-rich phenol (B47542) ring attacks the electrophilic benzyl (B1604629) species, typically activated by a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

Chemo-, Regio-, and Stereoselective Synthesis Approaches

Controlling the selectivity of the synthesis is crucial for maximizing the yield of the desired product and minimizing purification challenges. mdpi.com

Chemoselectivity : A key challenge in the alkylation of phenols is the competition between C-alkylation (on the aromatic ring) and O-alkylation (at the hydroxyl group). Under the acidic conditions of the Friedel-Crafts reaction, C-alkylation is strongly favored. The Lewis acid coordinates with the hydroxyl group, decreasing its nucleophilicity and directing the electrophile to the activated carbon positions on the ring. nih.gov

Regioselectivity : The primary regiochemical challenge is to direct the incoming 3,4-xylyl group to the C6 position, ortho to the hydroxyl group and meta to the methyl group. The hydroxyl group is a powerful ortho, para-directing group, strongly activating the C6 position. The methyl group provides additional, weaker activation. While some para-alkylation (at C4) is possible, this position is already blocked by a chlorine atom. Therefore, the primary site of substitution is the available ortho position (C6). The choice of catalyst and reaction conditions (temperature, solvent) can be optimized to maximize this ortho-selectivity. google.comresearchgate.net Vapor-phase benzylation over basic metal oxide catalysts has also been shown to be highly selective for ortho-benzylated products. google.com

Stereoselectivity : The synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- via the described pathway does not generate any new chiral centers. Therefore, stereoselectivity is not a consideration in this specific synthetic route.

Catalytic Transformations in the Synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

Catalysis is central to the efficiency of the key Friedel-Crafts alkylation step. A variety of catalysts can be employed to facilitate this transformation. acs.orgresearchgate.net

Lewis Acid Catalysis : Traditional Friedel-Crafts chemistry employs strong Lewis acids like aluminum chloride (AlCl3), ferric chloride (FeCl3), or zinc chloride (ZnCl2). wikipedia.org These catalysts function by coordinating with the halogen of the alkyl halide, generating a carbocation or a highly polarized complex that serves as the active electrophile. youtube.com While effective, these catalysts are often required in stoichiometric amounts because they complex with the product phenol, and their moisture sensitivity can be problematic on a large scale. nih.gov

Solid Acid Catalysis : Modern synthetic methods increasingly favor the use of solid acid catalysts, such as zeolites or activated alumina. google.com These materials offer advantages including easier separation from the reaction mixture, potential for regeneration and reuse, and often improved regioselectivity. Vapor-phase reactions over gamma-alumina have been successfully used for the selective ortho-benzylation of phenols. google.com

Alternative Catalytic Systems : Other catalytic systems, such as those based on palladium, have been developed for the synthesis of diarylmethanes. nih.gov For instance, palladium/norbornene cooperative catalysis enables the ortho-benzylation of aryl iodides with benzyl alcohols. rsc.org While not a direct Friedel-Crafts route, these advanced methods represent alternative strategies for constructing the diarylmethane framework.

Below is an interactive table summarizing potential catalytic systems for the key alkylation step.

| Catalyst System | Catalyst Example | Reaction Type | Key Advantages | Potential Issues |

| Lewis Acids | AlCl₃, FeCl₃, TiCl₄ nih.gov | Friedel-Crafts Alkylation | High reactivity, well-established | Stoichiometric amounts needed, moisture sensitive, waste generation |

| Solid Acids | Zeolites, γ-Alumina google.com | Vapor/Liquid Phase Alkylation | Reusable, easy separation, potentially higher selectivity | May require higher temperatures, potential for catalyst deactivation |

| Transition Metals | Palladium/Norbornene rsc.org | Cross-Coupling | High chemoselectivity, broad scope | Higher catalyst cost, requires specific precursors (e.g., aryl iodides) |

Functionalization and Derivatization of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

The structure of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- possesses several reactive sites—the phenolic hydroxyl group, the electron-rich aromatic rings, and the benzylic methylene (B1212753) bridge—that allow for diverse chemical modifications.

Synthesis of Analogues and Prodrugs (if applicable, focusing on chemical modification)

Chemical modification can yield analogues with altered properties. The phenolic hydroxyl group is a prime target for creating prodrugs, which can modify the parent compound's physicochemical properties.

O-Alkylation and O-Acylation : The hydroxyl group can be readily converted into an ether or an ester. For example, Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) would yield ether analogues. Esterification, through reaction with an acyl chloride or anhydride, produces ester prodrugs that can be hydrolyzed in vivo to release the active phenolic compound.

Ring Substitution : The two aromatic rings can undergo further electrophilic aromatic substitution, such as nitration or halogenation, to produce a wide range of analogues. The positions of substitution would be dictated by the directing effects of the existing substituents (hydroxyl, methyl, alkyl, and chloro groups).

Selective Chemical Modifications

Selective modification of one functional group in the presence of others is a key strategy in synthetic chemistry.

Selective Protection/Deprotection : To perform chemistry selectively on one of the aromatic rings or the benzylic position, the highly reactive phenolic hydroxyl group may first need to be protected. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl (B83357) ethers. These groups can be removed later in the synthetic sequence. researchgate.net

Oxidation of the Methylene Bridge : The benzylic C-H bonds of the methylene bridge are susceptible to oxidation. Using appropriate oxidizing agents, the methylene group can be converted to a carbonyl group, yielding the corresponding diaryl ketone derivative. This transformation fundamentally alters the geometry and electronic properties of the molecule's core structure.

The following table outlines potential derivatization reactions for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

| Reaction Type | Reagents | Functional Group Targeted | Resulting Derivative Class |

| Esterification | Acyl Chloride, Base | Phenolic -OH | Phenolic Ester |

| Etherification | Alkyl Halide, Base | Phenolic -OH | Phenolic Ether |

| Oxidation | KMnO₄, CrO₃ | Benzylic -CH₂- | Diaryl Ketone |

| Halogenation | Br₂, FeBr₃ | Aromatic C-H | Halogenated Analogue |

| Nitration | HNO₃, H₂SO₄ | Aromatic C-H | Nitrated Analogue |

Dear User,

Following a comprehensive search for scholarly articles, patents, and chemical literature, it has been determined that there is insufficient publicly available information to generate the requested article on o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- .

The specific topics outlined in your request, namely:

Molecular Structure, Conformation, and Intermolecular Interactions

Stereochemical Purity and Chiral Recognition of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-

As the likely structure corresponding to the provided name is achiral, there are no enantiomers of this compound fda.gov. Therefore, concepts of stereochemical purity, enantiomeric excess, and chiral recognition are not relevant to this molecule.

Methods for Enantiomeric Excess Determination

Due to the achiral nature of 4-chloro-2-((3,4-dimethylphenyl)methyl)phenol, there are no enantiomers to quantify. Consequently, methods for determining enantiomeric excess are not applicable.

Chiral Separation Techniques and Chromatographic Resolution

As there are no enantiomers of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, chiral separation techniques are not required or applicable for this compound.

Supramolecular Interactions and Chiral Host-Guest Chemistry

No studies have been published on the supramolecular interactions or chiral host-guest chemistry involving o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. Research into the formation of inclusion complexes with chiral hosts like cyclodextrins or the use of this compound in chiral recognition systems has not been documented.

Reactivity, Reaction Mechanisms, and Mechanistic Elucidation

Fundamental Reaction Pathways of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-

The molecule possesses several sites that could potentially engage in a variety of reaction types.

The aromatic rings of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- are the primary sites for substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) and methyl (-CH3) groups are activating and ortho-, para-directing, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the chlorine (-Cl) atom is deactivating due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of resonance. The combined influence of these substituents would likely direct electrophiles to specific positions on the two aromatic rings. The steric hindrance from the bulky xylyl group would also play a significant role in determining the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the chlorinated aromatic ring is generally unfavorable under standard conditions. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine) to activate the ring towards nucleophilic attack. The presence of activating methyl and hydroxyl groups on the same ring would further disfavor this pathway.

The phenolic hydroxyl group is susceptible to oxidation.

Radical Scavenging: Phenolic compounds are well-known for their ability to act as radical scavengers. The hydrogen atom of the hydroxyl group can be abstracted by a radical species, forming a resonance-stabilized phenoxy radical. This property is central to the antioxidant activity of many phenolic compounds.

Oxidative Coupling: The resulting phenoxy radical could potentially undergo dimerization or react with other radical species, leading to the formation of more complex structures. The specific products would depend on the reaction conditions and the nature of the oxidizing agent.

Information regarding the participation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in cycloaddition or rearrangement reactions is not available in the current scientific literature. While certain phenolic compounds can undergo rearrangements under specific acidic or thermal conditions (e.g., Fries rearrangement), there is no data to suggest that this specific compound has been studied for such reactivity.

Reaction Kinetics and Thermodynamic Studies of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

A thorough search of chemical kinetics and thermodynamics databases reveals no specific studies on o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. Therefore, the following sections are based on general principles and data for analogous, simpler compounds.

Quantitative data on the rates of reaction for this compound are not available. To determine the rate constants and activation energies for any of its potential reactions, detailed experimental studies would be required. Such studies would involve monitoring the concentration of the reactant over time under controlled conditions of temperature, pressure, and catalyst concentration.

Table 1: Hypothetical Kinetic Parameters for Electrophilic Bromination

| Reaction | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) |

| Monobromination on the cresol (B1669610) ring | Data not available | Data not available |

| Monobromination on the xylyl ring | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are hypothetical and not based on experimental data for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

Similarly, no thermodynamic data, such as equilibrium constants (Keq) or Gibbs free energy changes (ΔG), have been reported for reactions involving o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. These parameters are crucial for understanding the spontaneity and position of equilibrium for any given chemical transformation.

Table 2: Estimated Thermodynamic Data for Phenolic Dissociation

| Reaction | Estimated pKa | Estimated ΔG° at 298 K (kJ/mol) |

| Ar-OH ⇌ Ar-O⁻ + H⁺ | ~10 | ~57 |

Note: The pKa value is an estimation based on substituted phenols and is provided for context. The Gibbs free energy change is calculated from this estimated pKa. This data is not specific to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

Transition State Analysis and Reaction Coordinate Mapping

While extensive research has identified the intermediates and final products of 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) degradation, detailed computational studies involving transition state analysis and reaction coordinate mapping are not widely reported in the available literature. The elucidation of reaction mechanisms for PCMX is predominantly based on the experimental identification of degradation products, which allows for the proposal of plausible reaction pathways. nih.govrsc.orgresearchgate.netresearchgate.net For instance, degradation pathways involving electron transfer, dechlorination, aromatic ring oxidation, and side-chain oxidation have been proposed based on detected intermediates. researchgate.net These pathways are inferred from the structural relationship between the parent compound and its transformation products, rather than from precise energy profiling of the reaction coordinates and their associated transition states.

Photochemical and Radiolytic Degradation Mechanisms of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

Photo-Induced Transformations and Degradation Products

The photochemical degradation of PCMX is a key process in its environmental fate and has been explored through various advanced oxidation processes (AOPs). nih.gov When subjected to ultraviolet (UV) radiation, particularly in combination with oxidants like persulfate (UV/PS) or ozone (UV/O₃), PCMX undergoes efficient degradation. nih.govresearchgate.net The UV/O₃ process, for example, demonstrates a significant synergistic effect, leading to almost complete removal of total organic carbon (TOC) within 75 minutes. researchgate.netebi.ac.uk

The photo-induced transformation proceeds through several stages, beginning with the modification of the aromatic ring and culminating in its cleavage. Major aromatic intermediates identified during the UV/O₃ oxidation of PCMX include 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, and 2,6-bis(hydroxymethyl)benzo-1,4-quinone. researchgate.netebi.ac.uk Further oxidation leads to the formation of short-chain carboxylic acids and, eventually, complete mineralization to inorganic products. nih.gov

Studies involving pre-chlorination of PCMX show the formation of chlorinated and brominated derivatives. nih.gov These halogenated products exhibit increased light absorption and photoreactivity due to bathochromic shifts and "heavy atom" effects, which can influence their transformation in sunlit waters or during UV disinfection processes. nih.govresearchgate.net

Interactive Data Table: Photochemical Degradation Intermediates of PCMX| Process | Identified Intermediates/Products | Reference |

|---|---|---|

| UV/O₃ Oxidation | 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone | researchgate.netebi.ac.uk |

| Gas-Liquid Discharge Plasma/O₃ | 2,6-dimethylhydroquinone (B1220660) | nih.gov |

| Thermally Activated Persulfate (TAP) | Ketones, aldehydes, carboxylic acids | researchgate.net |

| Pre-chlorination followed by Photolysis | Cl-PCMX, 2Cl-PCMX, Brominated analogues | nih.govresearchgate.net |

Mechanisms of Hydroxyl Radical and Singlet Oxygen Reactions

The degradation of PCMX in most AOPs is primarily driven by highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). researchgate.netnih.gov The hydroxyl radical can react with organic compounds via addition to unsaturated bonds, hydrogen abstraction, or electron transfer. nist.gov In the case of PCMX, the initial step is often the electrophilic attack of •OH on the aromatic ring, leading to the formation of hydroxylated products. nih.gov For example, in a non-thermal plasma/ozone system, the replacement of the chlorine atom by a hydroxyl group to form 2,6-dimethylhydroquinone is proposed as a primary step. nih.govresearchgate.net In Fenton-like reactions using nanoscale zero-valent iron (nZVI), radical scavenger studies confirmed that surface-bonded •OH radicals were the major oxidants responsible for PCMX removal. nih.gov

Sulfate (B86663) radicals (SRs), generated from activated persulfate, also play a crucial role. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy has confirmed the presence of both hydroxyl and sulfate radicals in the thermally activated persulfate (TAP) system, with SRs being the predominant species at neutral pH. researchgate.net

The role of singlet oxygen (¹O₂) in the degradation of PCMX is less specifically documented. Singlet oxygen is known to react with electron-rich compounds like alkenes and phenols. nih.govcuny.edu While it is a potential oxidant in environmental systems, detailed mechanistic studies on its specific reaction pathways with PCMX are not prominent in the reviewed literature. researchgate.net

Environmental Photodegradation Pathways

In the aquatic environment, the photodegradation of PCMX can be influenced by various water components. Nitrite-sensitized photolysis, for example, plays a role in the attenuation of PCMX in sunlit surface waters. researchgate.net The presence of natural organic matter (NOM) can inhibit the removal of PCMX, likely due to light-screening effects and the quenching of radicals. researchgate.net

A significant environmental pathway involves the transformation of PCMX during water treatment processes like chlorination. nih.gov The reaction of PCMX with chlorine can lead to the formation of more halogenated derivatives. These derivatives, due to altered electronic properties, show increased light absorption and photoreactivity, which enhances their degradation potential under sunlight but also signifies a structural modification of the original contaminant. nih.govresearchgate.net The degradation in real water matrices like groundwater, wastewater, and river water can be slightly lower compared to ultrapure water due to the presence of co-existing anions and dissolved organic matter that scavenge the reactive radical species. researchgate.net

Computational and Experimental Approaches to Mechanistic Elucidation

Isotope Effect Studies for Reaction Mechanism Probing

Isotope effect studies are a powerful tool for probing reaction mechanisms by revealing information about bond-breaking and bond-forming steps in the rate-determining transition state. The kinetic isotope effect (KIE) compares the reaction rates of molecules substituted with different isotopes (e.g., ¹²C vs. ¹³C, ³⁵Cl vs. ³⁷Cl, or ¹H vs. ²H). The magnitude of the KIE can provide insights into the geometry of the transition state and the extent of bond cleavage. researchgate.net For instance, chlorine isotope effects are often used in studies of elimination and nucleophilic substitution reactions to distinguish between different mechanistic pathways (e.g., E1cB vs. E2). researchgate.netosti.gov

Similarly, solvent isotope effects (SIEs), where H₂O is replaced with D₂O, are used to understand the role of solvent and proton transfer in a reaction mechanism. mdpi.comnih.gov An inverse solvent kinetic isotope effect (where the reaction is faster in D₂O) can be a diagnostic feature for certain mechanisms, often attributed to an inverse equilibrium isotope effect on a step preceding the rate-limiting step. mdpi.com

Despite the utility of these methods, a review of the available scientific literature indicates that specific isotope effect studies focused on elucidating the degradation mechanisms of PCMX have not been extensively reported. While the degradation pathways are proposed based on product analysis, the application of KIEs or SIEs to confirm these mechanisms or to detail their transition states is not apparent in the provided search results. nih.gov

Spectroscopic Monitoring of Reaction Intermediates

The elucidation of reaction mechanisms for complex organic molecules like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- often relies on the detection and characterization of transient intermediates. In-situ spectroscopic techniques are invaluable tools for this purpose, providing real-time information on the structural evolution of reactants into products.

Various spectroscopic methods can be employed to monitor the formation and decay of intermediates in reactions involving substituted phenols. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for observing changes in vibrational modes associated with specific functional groups. For instance, in a potential electrophilic substitution reaction on the phenolic ring, the disappearance of a C-H stretching vibration at an aromatic position and the appearance of a new band corresponding to the substituent's bond to the ring can be tracked. clairet.co.ukjascoinc.com

UV-Visible spectroscopy is particularly useful for reactions that involve changes in conjugation or the formation of colored intermediates. ajpaonline.com Phenolic compounds and their derivatives often exhibit characteristic UV absorbance maxima. The formation of reaction intermediates, such as phenoxy radicals or carbocationic species (e.g., arenium ions) in electrophilic aromatic substitution, can lead to significant shifts in the absorption spectrum, often into the visible region. acs.org The kinetics of the formation and decay of these intermediates can be followed by monitoring the absorbance at specific wavelengths over time. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H and 13C NMR, can provide detailed structural information about reaction intermediates, provided they have a sufficient lifetime and concentration to be detected. ucf.edu Changes in chemical shifts and coupling constants can help identify the position of substitution and the nature of the intermediate species. For example, the formation of a sigma complex (arenium ion) during electrophilic attack on the phenol (B47542) ring would result in a downfield shift of the proton at the site of attack and a change in the hybridization of the corresponding carbon atom from sp2 to sp3. acs.org

The following interactive table summarizes the application of these spectroscopic techniques for monitoring reaction intermediates in phenolic compound reactions.

| Spectroscopic Technique | Information Provided | Potential Application for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- |

| FTIR/Raman Spectroscopy | Changes in vibrational frequencies of functional groups. | Monitoring the disappearance of aromatic C-H bonds and the appearance of new bonds during substitution reactions. Tracking changes in the O-H stretching frequency upon deprotonation or hydrogen bonding. |

| UV-Visible Spectroscopy | Detection of conjugated systems and colored intermediates. | Observing the formation of transient species like phenoxy radicals or arenium ions, which often have distinct absorption spectra compared to the parent phenol. |

| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including connectivity and electronic environment. | Characterizing the structure of stable intermediates or trapped species. Identifying the site of electrophilic attack or other transformations on the aromatic rings. |

| Mass Spectrometry (MS) | Identification of reaction products and intermediates by mass-to-charge ratio. | Detecting the mass of transient species, which can be coupled with techniques like electrospray ionization (ESI-MS) for online reaction monitoring. purdue.edunih.gov |

Density Functional Theory (DFT) for Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and elucidating reaction mechanisms in organic chemistry. mdpi.com For a molecule with the complexity of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, DFT calculations can provide invaluable insights into its reactivity and the preferred pathways for its transformations.

DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the geometries and energies of reactants, transition states, intermediates, and products. researchgate.net This information is crucial for predicting the feasibility of a proposed reaction mechanism. For instance, in the case of electrophilic aromatic substitution on the phenolic ring of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, DFT can be used to calculate the activation energies for attack at the different available positions on the ring. The position with the lowest activation energy would be predicted as the major product, taking into account both electronic and steric effects. semanticscholar.orgresearchgate.net

Furthermore, DFT can be employed to investigate the role of various factors influencing the reaction, such as the nature of the solvent, the catalyst, and the substituents on the reactants. researchgate.netdntb.gov.ua For example, calculations can model the effect of the chloro and xylyl substituents on the electron density of the phenolic ring, thereby predicting its reactivity towards electrophiles. The calculations can also help in understanding the regioselectivity of reactions, such as O-alkylation versus C-alkylation, by comparing the thermodynamic and kinetic stability of the possible products and intermediates. acs.org

The following interactive table outlines key parameters that can be calculated using DFT and their significance in predicting reaction mechanisms for a compound like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

| Calculated DFT Parameter | Significance in Mechanistic Elucidation |

| Optimized Geometries | Provides the three-dimensional structures of reactants, intermediates, transition states, and products. |

| Relative Energies (ΔE, ΔG) | Determines the thermodynamic stability of different species and the overall reaction energy. A negative ΔG indicates a spontaneous reaction. |

| Activation Energies (Ea, ΔG‡) | Represents the energy barrier for a reaction. Lower activation energies indicate faster reaction rates. This can be used to predict the most favorable reaction pathway among several possibilities. |

| Transition State Structures | The geometry of the highest energy point along the reaction coordinate. Its structure provides insight into the bond-making and bond-breaking processes. |

| Vibrational Frequencies | Confirms that a calculated structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). |

| Atomic Charges and Electron Density | Helps to understand the electronic distribution in the molecule and predict sites of nucleophilic or electrophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity and the nature of electronic transitions. |

By combining the insights gained from DFT calculations with experimental data from spectroscopic monitoring, a comprehensive and detailed understanding of the reactivity and reaction mechanisms of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can be achieved.

Computational Chemistry and Cheminformatics for O Cresol, 4 Chloro Alpha 3,4 Xylyl

Quantum Mechanical Calculations on o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-

Quantum mechanical calculations provide a foundational understanding of the intrinsic properties of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- at the atomic level. These computational methods are essential for elucidating the molecule's electronic characteristics and predicting its reactivity.

Electronic Structure and Reactivity Descriptors

The electronic structure of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can be thoroughly investigated using methods like Density Functional Theory (DFT). Such calculations reveal key reactivity descriptors that are derived from the conceptual framework of DFT. These descriptors include chemical potential, global hardness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's reactivity and stability.

Table 1: Key Reactivity Descriptors

| Descriptor | Significance |

|---|---|

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. |

| Global Hardness (η) | Indicates resistance to change in electron distribution. |

Molecular Electrostatic Potential and Frontier Orbital Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution around o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting how the molecule will interact with other chemical species.

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Vibrational Spectroscopy Predictions and Conformational Energetics

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be predicted for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- using quantum mechanical calculations. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

Furthermore, conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule. By calculating the relative energies of different conformers, it is possible to determine the most likely shapes the molecule will adopt, which in turn influences its physical and biological properties.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- over time, providing insights into its flexibility and interactions in different environments.

Classical Molecular Dynamics for Solution and Solid-State Systems

Classical MD simulations can model the behavior of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in both solution and solid-state systems. In solution, these simulations can reveal how the molecule interacts with solvent molecules and how it moves and changes shape. In the solid state, MD can be used to understand crystal packing and predict material properties.

Enhanced Sampling Techniques for Conformational Space Exploration

To overcome the limitations of classical MD in exploring the full range of possible conformations, enhanced sampling techniques are employed. Methods such as metadynamics and umbrella sampling can be used to accelerate the exploration of the conformational space of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, ensuring that all significant low-energy conformations are identified and characterized. This is particularly important for understanding the molecule's flexibility and its ability to bind to biological targets.

Ligand-Protein/DNA Interaction Dynamics (mechanistic, not clinical)

The interaction of small molecules like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- with biological macromolecules such as proteins and DNA is fundamental to understanding their potential biological activity. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions at a mechanistic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique could be employed to screen for potential protein targets of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. For instance, given its phenolic structure, it could be docked against various enzymes or receptors where phenolic compounds are known to bind. The process involves preparing the 3D structure of the ligand and the target protein, defining a binding site, and using a scoring function to rank the potential binding poses based on their predicted binding affinity.

Following docking, molecular dynamics simulations can provide deeper insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation would model the movement of every atom in the system, offering a view of the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained, and any conformational changes in the protein or ligand upon binding. This approach has been successfully used to study the interactions of various small molecules with their protein targets. While no specific MD studies on o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- are published, the methodology is well-established for similar compounds.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are computational techniques that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of new, unsynthesized compounds.

To develop a QSAR/QSPR model for analogues of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a dataset of structurally similar compounds with measured biological activity or a specific property would be required. The process would involve:

Data Collection: Gathering a set of molecules with diverse structures around the core scaffold of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity or property. For example, 3D-QSAR models have been developed for chlorophenol derivatives to predict their bioaccumulation and degradation properties. nih.gov

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR/QSPR model. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The goal is to select a subset of descriptors that are highly correlated with the activity but not highly correlated with each other.

Once a model is built, it must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation: Using techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

External Validation: Using an independent test set of compounds that were not used in model development to evaluate its predictive accuracy (R²pred).

A well-validated QSAR model for analogues of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- could reliably predict the activity of novel compounds based solely on their chemical structure.

A validated QSAR model can be a powerful tool for virtual screening. Large chemical databases can be screened in silico to identify compounds that are predicted to have high activity, thus prioritizing them for synthesis and experimental testing. This approach significantly reduces the time and cost associated with drug discovery and materials science. Furthermore, the insights gained from the QSAR model about which structural features are important for activity can guide the rational design of new, more potent, or safer chemical entities based on the o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- scaffold.

Cheminformatics and Data Mining Applied to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. It plays a crucial role in modern chemical research.

Chemical space is the multidimensional space that encompasses all possible molecules. Exploring the chemical space around o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- involves generating a virtual library of its analogues by systematically modifying its structure. This can be achieved by adding, removing, or substituting different functional groups.

Diversity analysis is then used to assess the structural variety within this virtual library. This is important to ensure that a wide range of chemical structures is explored, which increases the chances of discovering novel compounds with interesting properties. Techniques like molecular fingerprinting and clustering can be used to group similar molecules and quantify the diversity of the library. Such an analysis, while not specifically performed for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, is a standard approach in chemical library design.

Substructure Searching and Scaffold Hopping Methodologies

Substructure Searching

Substructure searching is a fundamental cheminformatics technique used to identify molecules within a database that contain a specific structural fragment or motif. neovarsity.org This process is analogous to a keyword search, but instead of text, the query is a chemical substructure. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, several key substructures can be defined for searching large chemical databases like PubChem or ChemSpider. neovarsity.org

The primary substructures of interest in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- include:

The 4-chloro-o-cresol core: This defines the chlorinated phenolic part of the molecule. A search for this substructure would retrieve a diverse set of compounds, potentially revealing other molecules with similar electronic and hydrogen-bonding characteristics.

The 3,4-xylyl group: This search would identify compounds containing the dimethylbenzene moiety, which could be useful for exploring the impact of this lipophilic group in other chemical contexts.

The benzylphenol backbone: A more general search for a phenol (B47542) with a benzyl (B1604629) substituent would yield a wider array of structurally related compounds, allowing for the investigation of the effects of different substitution patterns on both aromatic rings.

The results of a substructure search can be instrumental in identifying compounds with potential similar biological activities, understanding structure-activity relationships (SAR), and finding commercially available analogs for further research.

Scaffold Hopping

Scaffold hopping is a computational strategy in drug discovery that aims to identify new molecular backbones (scaffolds) that can serve as effective replacements for a known active scaffold, while maintaining or improving biological activity and other key properties. nih.gov This technique is particularly valuable for discovering novel intellectual property, improving pharmacokinetic profiles, or overcoming metabolic liabilities of a known compound. rsc.orgresearchgate.net

For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, both the 4-chloro-o-cresol and the 3,4-xylyl moieties can be considered scaffolds for hopping. The goal is to find bioisosteric replacements that mimic the key interactions of the original group.

Potential scaffold hops for the 4-chloro-o-cresol moiety could include:

Replacement of the phenyl ring with a heteroaromatic ring: Introducing rings like pyridine (B92270) or pyrimidine (B1678525) can alter the molecule's polarity, solubility, and metabolic stability. For instance, a pyridinol system could maintain the hydrogen-bonding capabilities of the phenol while introducing a basic nitrogen atom, which could lead to new interactions with biological targets.

Modification of the substituents: The chlorine and methyl groups could be replaced with other functionalities to fine-tune the electronic and steric properties of the ring. For example, replacing chlorine with a trifluoromethyl group would have a significant impact on the electronic nature of the ring.

Potential scaffold hops for the 3,4-xylyl group might involve:

Ring opening or closure: Transforming the aromatic ring into a different cyclic or even acyclic structure can drastically alter the molecule's three-dimensional shape and flexibility. bhsai.org

Introduction of different substituents: Replacing the methyl groups with other alkyl groups or functional groups could modulate the lipophilicity and steric bulk of this part of the molecule.

The following interactive table provides examples of hypothetical scaffold hops for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

| Original Scaffold | Hopped Scaffold Example | Rationale |

| 4-chloro-o-cresol | 5-chloro-2-hydroxypyridine | Introduces a nitrogen atom, potentially improving metabolic stability and altering binding interactions. |

| 4-chloro-o-cresol | 4-fluoro-o-cresol | Modifies the electronic properties of the ring while maintaining a halogen substituent. |

| 3,4-xylyl | Indanyl | Introduces a bicyclic system, increasing rigidity and exploring a different region of chemical space. |

| 3,4-xylyl | Cyclohexyl | Replaces the aromatic ring with an aliphatic one, significantly altering the shape and lipophilicity. |

Machine Learning Approaches for Chemical Property Prediction

Machine learning (ML) has become an indispensable tool in computational chemistry for predicting a wide range of molecular properties, thereby accelerating the discovery and development of new chemical entities. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent application of ML in this domain. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physicochemical property. researchgate.net

For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a QSAR model could be developed to predict various properties, such as its toxicity, bioavailability, or binding affinity to a specific protein. The first step in building a QSAR model is to represent the chemical structure using a set of numerical values known as molecular descriptors. For a substituted phenol like the target compound, relevant descriptors would include:

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP) to represent lipophilicity, molar refractivity (MR) for steric bulk, and the acid dissociation constant (pKa).

Electronic descriptors: These quantify the electronic effects of substituents, such as Hammett constants (σ).

Topological descriptors: These are numerical representations of the molecular graph, capturing information about branching and connectivity.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure, such as orbital energies (HOMO, LUMO) and partial charges.

Once a set of descriptors is calculated for a series of compounds with known property values, a machine learning algorithm (e.g., multiple linear regression, support vector machines, or random forests) is used to build a predictive model.

For example, a QSAR model for the toxicity of chlorophenols might take the following general form:

Toxicity = c0 + c1logP + c2pKa + c3*MR

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could then be used to predict the toxicity of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and its hypothetical analogs.

The following interactive table presents hypothetical predicted toxicity values for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and some of its virtual analogs, based on a hypothetical QSAR model.

| Compound | logP (Predicted) | pKa (Predicted) | Predicted Toxicity (Arbitrary Units) |

| o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- | 5.2 | 9.8 | 7.5 |

| o-CRESOL, 4-FLUORO-alpha-(3,4-XYLYL)- | 4.8 | 9.5 | 6.8 |

| o-CRESOL, 4-CHLORO-alpha-(4-METHOXYPHENYL)- | 4.5 | 10.1 | 6.2 |

| o-CRESOL, 4-CHLORO-alpha-(CYCLOHEXYL)- | 5.5 | 10.0 | 8.0 |

It is important to note that the accuracy of these predictions is highly dependent on the quality and diversity of the data used to train the machine learning model. chemrxiv.org Nevertheless, these approaches provide a powerful framework for prioritizing compounds for synthesis and experimental testing, thereby streamlining the research and development process.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separations of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)- and Related Compounds

Chromatographic techniques are central to the separation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- from its isomers, precursors, and degradation products. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. For a molecule like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, reversed-phase HPLC would be the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.

A typical HPLC method for the separation of substituted cresols would employ a C18 or phenyl-based column to leverage hydrophobic and π-π interactions, respectively. shimadzu.com The mobile phase would likely consist of a gradient of water and an organic modifier such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to ensure the protonation of the phenolic hydroxyl group and improve peak shape. chemijournal.com

Advanced detectors enhance the selectivity and sensitivity of HPLC analysis. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector would provide spectral information across a range of UV-visible wavelengths, aiding in peak identification and purity assessment. For more sensitive and specific detection, a fluorescence detector could be employed, potentially after derivatization of the phenolic group to introduce a fluorophore. nih.govscribd.com

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Chlorocresols

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development, based on general principles for separating similar compounds.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like substituted cresols. Given the relatively high molecular weight of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a high-temperature capillary column would be necessary. To enhance volatility and improve chromatographic performance, derivatization of the polar hydroxyl group, typically through silylation, is a common practice for phenolic compounds. nih.govresearchgate.net

The coupling of GC with a Mass Spectrometry (MS) detector provides a highly specific and sensitive analytical system. medistri.swiss The mass spectrometer can be operated in either full scan mode to acquire mass spectra for structural confirmation or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. researchgate.net The fragmentation patterns obtained from electron ionization (EI) are highly reproducible and can be used to identify the compound by comparison with spectral libraries, although a library spectrum for this specific compound may not be available.

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Phenolic Compounds

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

This table illustrates typical GC-MS conditions that would serve as a starting point for the analysis of a derivatized form of the target compound.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC and can offer unique selectivity for complex separations. chromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol, SFC can provide fast and efficient separations of isomers and related compounds. selvita.com This technique is particularly advantageous for preparative chromatography due to the ease of removing the mobile phase. waters.com

For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, SFC could be particularly useful for separating it from structurally similar isomers where HPLC may have limitations. A variety of stationary phases can be used in SFC, and method development would involve screening different columns and co-solvents to achieve the desired resolution.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and the characterization of its impurities. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov

Accurate Mass Measurement and Fragmentation Studies

The ability to measure the mass of a molecule with high accuracy (typically to within 5 ppm) allows for the confident determination of its elemental formula. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- (C15H15ClO), the expected accurate mass of the molecular ion would be calculated and compared to the measured mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Unknowns

Tandem Mass Spectrometry (MS/MS) is an essential technique for the structural elucidation of unknown impurities. uab.edu In an MS/MS experiment, a precursor ion of interest (e.g., the molecular ion of a potential impurity) is selected, isolated, and then fragmented to produce a product ion spectrum. mdpi.com This product ion spectrum provides a fingerprint of the precursor ion's structure.

By analyzing the fragmentation patterns of unknown impurities and comparing them to the fragmentation of the main compound, the structures of these impurities can often be deduced. For example, an impurity might show a similar fragmentation pattern but with a mass shift, indicating the addition or loss of a specific functional group. This approach is invaluable for identifying process-related impurities and degradation products.

Isotopic Labeling Strategies in Mass Spectrometry

Isotopic labeling is a powerful technique used in mass spectrometry (MS) to trace the pathways of compounds in biological and environmental systems, as well as to elucidate fragmentation mechanisms. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into the molecule.

When analyzing o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- by mass spectrometry, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak (M+). Due to the natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), the mass spectrum will exhibit a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of about 3:1. libretexts.org This pattern is a key indicator for the presence of a single chlorine atom in the molecule.

Strategic isotopic labeling can provide further insights. For instance, deuterium labeling of the hydroxyl group can confirm its presence and study its exchangeability. wikipedia.org Synthesizing the compound with a ¹³C-labeled xylyl group would allow for precise tracking of this part of the molecule during fragmentation analysis. A study on the synthesis and stability of isotopically labeled p-chloro-m-xylenol, a structurally related compound, demonstrated that isotopic labeling can be achieved at the ring positions ortho to the phenolic group. nih.gov

Table 1: Hypothetical Isotopic Labeling Schemes for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and Their Applications in Mass Spectrometry

| Isotope Label | Position of Label | Purpose of Labeling | Expected Mass Shift |

| ²H (Deuterium) | Hydroxyl group | Study of hydrogen exchange reactions | +1 Da |

| ¹³C | Xylyl methyl groups | Elucidation of fragmentation pathways involving the xylyl moiety | +1 or +2 Da per labeled carbon |

| ³⁷Cl | Chlorine position | Confirmation of chlorine presence and fragmentation involving chlorine loss | M+2 peak becomes the molecular ion peak |

Advanced Spectroscopic Techniques Beyond Basic Identification

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; the broadening is a result of hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the phenol (B47542) is expected in the 1200-1300 cm⁻¹ region. The substitution pattern on the aromatic rings will influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective in characterizing the C-C stretching vibrations of the aromatic rings and the xylyl substituent. The C-Cl stretching vibration is also expected to be observable in the Raman spectrum. researchgate.netnih.gov Studies on similar molecules like cresols and chlorinated phenols have established the characteristic vibrational frequencies for these functional groups. researchgate.netorientjchem.org

Table 2: Predicted Prominent Vibrational Bands for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 (strong) |

| C=C Aromatic Ring Stretch | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch | 1200-1300 | Moderate |

| C-Cl Stretch | 600-800 | 600-800 (strong) |

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. The chromophore in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is the substituted phenolic ring system. Phenols typically exhibit two main absorption bands in the UV region arising from π→π* transitions. bioone.org

For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, the primary absorption band is expected at a shorter wavelength, while a secondary, less intense band will appear at a longer wavelength. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The chloro, methyl (from cresol), and xylyl groups will cause shifts in the absorption maxima (λ_max) compared to unsubstituted phenol. datapdf.com Specifically, alkyl and chloro substituents tend to cause a bathochromic (red) shift to longer wavelengths. datapdf.comdocbrown.info The exact λ_max would be dependent on the solvent used due to solvatochromic effects. acs.org This technique can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert law.

Table 3: Anticipated UV-Vis Absorption Data for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in a Non-polar Solvent

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π→π* (Primary) | ~220 | High |

| π→π* (Secondary) | ~280 | Moderate |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

The "alpha" carbon in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, which is bonded to the two aromatic rings, is a chiral center. This means the compound can exist as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that can be used to study these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks at the absorption wavelengths of the chromophore. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, the electronic transitions of the aromatic rings would be expected to give rise to a CD signal. The two enantiomers would produce mirror-image CD spectra.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information about the stereochemistry of the molecule. The presence of a chiral center in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- would make it optically active, and its enantiomers would rotate plane-polarized light in equal and opposite directions.

Hyphenated Techniques for Complex Mixture Analysis

GCxGC-MS for Comprehensive Metabolite or Degradant Profiling

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a highly powerful technique for the analysis of complex mixtures containing volatile and semi-volatile compounds. labrulez.com This method would be particularly advantageous for profiling metabolites or degradation products of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in environmental or biological samples.

GCxGC utilizes two columns with different stationary phases, providing significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. chemistry-matters.com This allows for the separation of a large number of compounds in a single analysis. For a complex sample containing o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and its derivatives, a non-polar first-dimension column could separate compounds based on their boiling points, while a more polar second-dimension column could separate them based on polarity. researchgate.net

The coupling with a mass spectrometer, particularly a time-of-flight (TOF) mass spectrometer, allows for the rapid acquisition of mass spectra for each separated component, enabling their identification. This comprehensive approach is ideal for detecting and identifying trace-level metabolites or degradants in complex matrices. researchgate.netfigshare.com

LC-NMR-MS for On-line Structural Elucidation

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) creates a formidable analytical triad (B1167595) (LC-NMR-MS) for the on-line separation and unequivocal structural elucidation of compounds in complex mixtures. nih.govwiley.com This technique is exceptionally valuable for confirming the identity of a target analyte like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- without the need for its prior isolation. nih.gov

The process begins with the HPLC system separating o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- from other components in the sample matrix. The eluent from the HPLC column is then split and directed simultaneously to both an MS and an NMR detector.

Mass Spectrometry (MS) provides immediate data on the molecular weight of the eluting compound. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- (molecular formula C₁₅H₁₅ClO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. As the separated compound flows through a specialized NMR probe, ¹H NMR spectra are acquired. globalresearchonline.net This provides a "fingerprint" of the molecule's structure, revealing the number of different types of protons, their connectivity, and their chemical environment. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the chlorocresol and xylyl rings, the three methyl groups, and the critical methylene (B1212753) (-CH₂-) bridge connecting the two aromatic moieties. In "stop-flow" mode, the chromatographic elution can be paused while the peak of interest is inside the NMR flow cell, allowing for more advanced, time-intensive 2D NMR experiments (e.g., COSY, HSQC) to be performed for complete structural assignment. globalresearchonline.net

The synergy of these techniques allows for the retention time, mass-to-charge ratio, and detailed NMR structural data to be correlated for a single analytical run, providing a definitive identification of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

Table 1: Illustrative LC-NMR-MS Data for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

| Analytical Technique | Parameter | Expected Result for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- |

|---|---|---|

| LC | Retention Time (t_R) | Dependent on specific column and mobile phase conditions |

| MS | [M-H]⁻ (Negative Ion Mode) | m/z 257.0790 (with characteristic chlorine isotopic pattern at 259.0760) |

| Molecular Formula Confirmation | C₁₅H₁₄ClO⁻ (from HRMS) | |

| ¹H NMR | Aromatic Protons (Chlorocresol Ring) | 2 distinct signals |

| Aromatic Protons (Xylyl Ring) | 3 distinct signals | |

| Methylene Bridge (-CH₂-) | 1 singlet | |

| Methyl Protons (Cresol -CH₃) | 1 singlet | |

| Methyl Protons (Xylyl -CH₃) | 2 distinct singlets |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Compounds

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique particularly suited for the separation and analysis of polar and ionizable compounds. nih.govnih.gov The presence of a phenolic hydroxyl group makes o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- a suitable candidate for CE-MS analysis, as this group can be deprotonated under appropriate pH conditions to form a phenolate (B1203915) anion.

In CE, components of a mixture are separated based on their charge-to-size ratio in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high electric field. chromatographyonline.com The high resolving power of CE makes it excellent for separating structurally similar compounds, such as isomers of substituted phenols. nih.gov

When coupled to a mass spectrometer, typically via an electrospray ionization (ESI) interface, CE-MS combines this high-efficiency separation with sensitive and selective mass detection. nih.gov For the analysis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a method would likely employ a basic BGE (e.g., containing ammonium (B1175870) hydroxide) to ensure the phenolic group is ionized. nih.gov This would allow the molecule to migrate as an anion toward the anode. The mass spectrometer, operating in negative ion mode, would then detect the deprotonated molecule [M-H]⁻, providing confirmation of its molecular weight and elemental composition through its mass-to-charge ratio and chlorine isotopic signature.

The key advantages of using CE-MS for this compound include very low sample and solvent consumption, rapid analysis times, and extremely high separation efficiency, which is beneficial for resolving the target analyte from complex sample matrices. mdpi.com

Table 2: Representative CE-MS Parameters for the Analysis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

| Parameter | Typical Condition/Value |

|---|---|

| Separation Capillary | Fused Silica (e.g., 50 µm i.d., 50-100 cm length) |

| Background Electrolyte (BGE) | Alkaline buffer (e.g., 10-50 mM Ammonium Hydroxide, pH > 9) |

| Separation Voltage | -15 to -30 kV (for anionic mode) |

| MS Detection | Electrospray Ionization (ESI) in Negative Ion Mode |

| Scan Range to include m/z 257-260 | |

| Expected Analyte Ion | [C₁₅H₁₄ClO]⁻ at m/z 257.1 |

Compound Names

Environmental Chemistry and Fate of O Cresol, 4 Chloro Alpha 3,4 Xylyl

Environmental Persistence and Degradation Pathways

Biotransformation in Soil, Water, and Sediment Systems

Specific data on the biotransformation of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)- in soil, water, and sediment systems could not be located in the reviewed literature. The rate and extent of biodegradation would depend on various factors including the microbial populations present, temperature, pH, and the availability of nutrients.

Hydrolysis and Other Abiotic Degradation Processes

Information regarding the hydrolysis and other abiotic degradation processes, such as photolysis, of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is not available in published research. The molecular structure suggests that hydrolysis is unlikely to be a significant degradation pathway under typical environmental conditions. Photodegradation in the presence of sunlight could potentially occur, but specific studies are needed to confirm this.

Formation of Environmentally Relevant Transformation Products

There is no available information detailing the formation of environmentally relevant transformation products from the degradation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.

Sorption and Mobility in Environmental Matrices

The sorption and mobility of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in the environment have not been specifically documented.

Adsorption to Soil Organic Matter and Minerals

No studies were found that investigated the adsorption of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- to soil organic matter and minerals.

Leaching Potential in Aquatic and Terrestrial Environments

The leaching potential of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in aquatic and terrestrial environments has not been determined.

Volatilization from Water and Soil Surfaces

Detailed research findings, including key parameters such as Henry's Law constant and vapor pressure, which are essential for assessing the volatilization potential of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- from water and soil surfaces, are not available in publicly accessible scientific literature or databases. Consequently, a quantitative assessment of its tendency to partition from these environmental compartments into the atmosphere cannot be provided.

Bioaccumulation Potential and Environmental Distribution

Information regarding the bioaccumulation potential and environmental distribution of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is not documented in the available scientific resources. The subsequent subsections elaborate on the specific data gaps.

There are no published experimental or estimated values for the octanol-water partition coefficient (Log Kow) or the soil organic carbon-water (B12546825) partitioning coefficient (Log Koc) for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. These coefficients are fundamental to predicting a chemical's distribution in the environment and its potential for bioaccumulation. The absence of this data prevents an assessment of its likely partitioning behavior between lipids and water, or its tendency to adsorb to soil and sediment.

Interactive Data Table: Partition Coefficients

| Compound Name | CAS Number | Log Kow | Log Koc |

|---|

No studies detailing the mechanisms of uptake and accumulation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in either aquatic or terrestrial organisms were found. Data on bioconcentration factors (BCF) or bioaccumulation factors (BAF), which quantify the extent of a chemical's accumulation in an organism from the surrounding environment, are unavailable for this specific compound. Therefore, a mechanistic description of its absorption, distribution, metabolism, and excretion in living organisms cannot be constructed.

Interactive Data Table: Bioaccumulation Data

| Compound Name | CAS Number | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) |

|---|

There is no available research on the trophic transfer or biomagnification potential of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. Studies that would investigate the transfer and potential increase in concentration of this compound through the food chain, from lower to higher trophic levels, have not been published. This lack of information precludes any assessment of the potential risks associated with secondary poisoning in ecosystems.

Molecular Interactions and Biological System Perturbations Mechanism Focused

Investigation of Ligand-Macromolecule Binding Mechanisms

There is a notable lack of published research investigating the specific binding mechanisms of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)- with biological macromolecules.

Receptor Binding Assays and Affinity Determination

No studies were identified that performed receptor binding assays to determine the affinity of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- for specific biological receptors. Consequently, data on its binding constants (e.g., Kᵢ, Kₔ) and receptor selectivity are not available.

Enzyme Inhibition/Activation Kinetics and Modes of Interaction

Information regarding the effects of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on enzyme activity is not present in the available literature. There are no published studies detailing its potential to inhibit or activate enzymes, nor any kinetic data or elucidation of its mode of interaction with enzymatic targets.

DNA/RNA Binding Studies and Intercalation Mechanisms

No research could be found that explores the interaction of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- with nucleic acids. Therefore, there is no information on its ability to bind to DNA or RNA, nor any proposed mechanisms of interaction such as intercalation.

Structural Biology of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- -Target Complexes

The structural basis for any potential interactions between o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and biological targets remains uncharacterized.

Co-crystallization and X-ray Diffraction of Ligand-Protein Complexes

There are no publicly available reports of successful co-crystallization of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- with any protein target. As a result, no X-ray diffraction data exists to provide atomic-level insight into its binding mode.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures

Similarly, no studies utilizing cryo-electron microscopy to investigate the structure of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in complex with large macromolecular assemblies have been published.

NMR Spectroscopy for Protein-Ligand Interaction Mapping (e.g., Chemical Shift Perturbations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the binding of small molecules (ligands) to proteins. Methods like Chemical Shift Perturbation (CSP) mapping can identify the specific amino acid residues involved in the interaction, providing insights into the binding site and mechanism.

A comprehensive search of scientific databases for studies employing NMR spectroscopy to investigate the interaction between o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and any protein target yielded no results. Consequently, there is no data available on its binding affinity, the identity of its potential protein targets, or the structural basis of such interactions as determined by this method.

Cellular and Subcellular Mechanistic Investigations (Non-Clinical)

Effects on Specific Signaling Pathways in Model Cell Systems

Cellular signaling pathways are complex networks that govern cellular activities. Investigating how a compound affects these pathways is crucial to understanding its biological effects.

There are no published in-vitro studies examining the effects of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on specific signaling pathways in any model cell systems. Therefore, its potential role as an agonist, antagonist, or modulator of key cellular signaling cascades is currently unknown.

Modulation of Gene Expression and Proteomic Profiles

Genomic and proteomic analyses provide a global view of how a compound can alter cellular function by measuring changes in gene expression and protein levels.

Scientific literature lacks any studies that have investigated the impact of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on the transcriptome or proteome of any cell type. As a result, there is no information on whether this compound can induce or suppress the expression of specific genes or alter the protein landscape of a cell.

Mitochondrial Function and Energy Metabolism Perturbations

Mitochondria are central to cellular energy production and are a common target for chemical compounds. Assessing a compound's effect on mitochondrial function is a key aspect of toxicological and pharmacological research.

No research has been published detailing the effects of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on mitochondrial function or cellular energy metabolism. It is therefore unknown if this compound can impact mitochondrial respiration, membrane potential, or other critical aspects of energy homeostasis.

Exploratory and Emerging Research Avenues for O Cresol, 4 Chloro Alpha 3,4 Xylyl

Catalysis and Reaction Engineering Potential

Process Intensification and Scale-Up Considerations